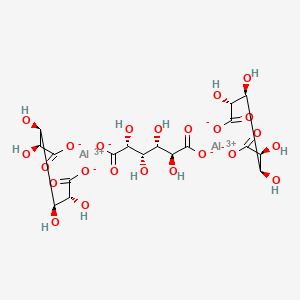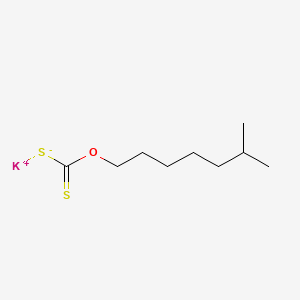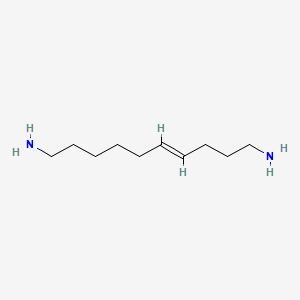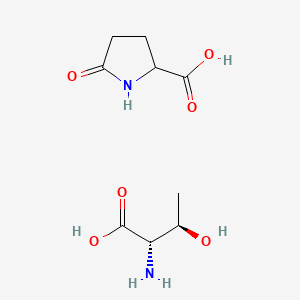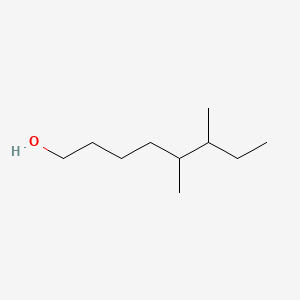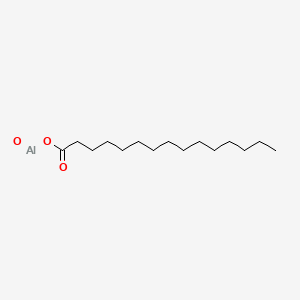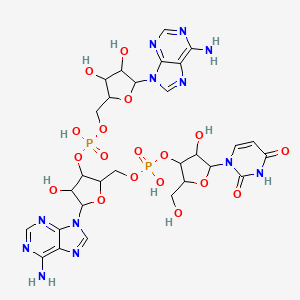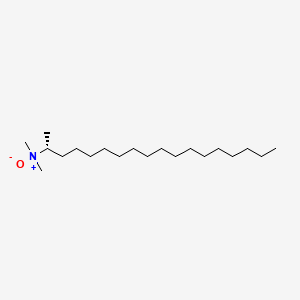
2-Octadecanamine, N,N-dimethyl-, N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octadecanamine, N,N-dimethyl-, N-oxide is a tertiary amine oxide with the molecular formula C20H43NO. It is commonly used as a surfactant and emulsifying agent in various industrial and consumer products. This compound is known for its ability to inhibit skin irritation, making it a valuable ingredient in cosmetics and personal care products .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Octadecanamine, N,N-dimethyl-, N-oxide can be synthesized through the oxidation of N,N-dimethyloctadecylamine. The typical reaction involves the use of hydrogen peroxide as the oxidizing agent under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is maintained at around 50-60°C to ensure optimal conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves the large-scale oxidation of N,N-dimethyloctadecylamine. The process is similar to the laboratory synthesis but is scaled up to accommodate higher production volumes. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-Octadecanamine, N,N-dimethyl-, N-oxide undergoes various chemical reactions, including:
Oxidation: The compound itself is produced through an oxidation reaction.
Reduction: It can be reduced back to N,N-dimethyloctadecylamine under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as the oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like alkyl halides can facilitate substitution reactions.
Major Products Formed
Oxidation: this compound.
Reduction: N,N-dimethyloctadecylamine.
Substitution: Various substituted amine oxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Octadecanamine, N,N-dimethyl-, N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture studies to reduce surface tension and improve cell adhesion.
Medicine: Investigated for its potential use in drug delivery systems due to its emulsifying properties.
Industry: Widely used in the formulation of detergents, fabric softeners, and personal care products.
Wirkmechanismus
The mechanism of action of 2-Octadecanamine, N,N-dimethyl-, N-oxide primarily involves its surfactant properties. It reduces surface tension, allowing for better mixing and interaction of different phases. In biological systems, it can interact with cell membranes, enhancing permeability and facilitating the delivery of active ingredients. The molecular targets include lipid bilayers and proteins on the cell surface .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyloctadecylamine: The precursor to 2-Octadecanamine, N,N-dimethyl-, N-oxide.
N,N-Dimethyldodecylamine: A shorter-chain analog with similar surfactant properties.
N,N-Dimethylhexadecylamine: Another analog with a slightly shorter carbon chain.
Uniqueness
This compound is unique due to its specific chain length and the presence of the N-oxide functional group. This combination provides it with superior emulsifying and surfactant properties compared to its shorter-chain analogs. Additionally, its ability to inhibit skin irritation makes it particularly valuable in cosmetic and personal care formulations .
Eigenschaften
CAS-Nummer |
71662-60-7 |
|---|---|
Molekularformel |
C20H43NO |
Molekulargewicht |
313.6 g/mol |
IUPAC-Name |
(2R)-N,N-dimethyloctadecan-2-amine oxide |
InChI |
InChI=1S/C20H43NO/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)21(3,4)22/h20H,5-19H2,1-4H3/t20-/m1/s1 |
InChI-Schlüssel |
GHKNNRITBAAVJP-HXUWFJFHSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC[C@@H](C)[N+](C)(C)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(C)[N+](C)(C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



